2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate
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Overview
Description
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate is a complex organic compound with a molecular formula of C15H10N4O4S2 and a molecular weight of 374.39 g/mol . This compound is characterized by the presence of multiple pyridinium and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate involves several steps, typically starting with the preparation of the pyridinium precursor. The synthetic route generally includes the following steps :
Nitration: Introduction of the nitro group into the pyridinium ring.
Thioether Formation: Formation of the thioether linkage between the pyridinium rings.
Oxidation: Oxidation of the pyridinium nitrogen to form the oxidopyridinium moiety.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro or thio groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and oxidopyridinium groups play a crucial role in its reactivity and biological activity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate can be compared with other pyridinium-based compounds, such as:
Pyridinium chloride: A simpler pyridinium salt with different reactivity and applications.
N-methylpyridinium iodide: Another pyridinium compound with distinct chemical properties.
3-oxidopyridinium derivatives: Compounds with similar oxidopyridinium groups but varying substituents.
Properties
Molecular Formula |
C15H10N4O4S2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-nitro-2,6-bis[(1-oxidopyridin-1-ium-2-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C15H10N4O4S2/c20-17-9-3-1-5-13(17)24-12-8-7-11(19(22)23)15(16-12)25-14-6-2-4-10-18(14)21/h1-10H |
InChI Key |
YJGAVQRLUFDPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=NC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=[N+]3[O-])[O-] |
Origin of Product |
United States |
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